4'-(1,4-Dihydro-2-mercapto-4,4,6-trimethyl-1-pyrimidinyl)acetophenone
CAS No.: 63990-68-1
Cat. No.: VC18461020
Molecular Formula: C15H18N2OS
Molecular Weight: 274.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63990-68-1 |
|---|---|
| Molecular Formula | C15H18N2OS |
| Molecular Weight | 274.4 g/mol |
| IUPAC Name | 1-[4-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)phenyl]ethanone |
| Standard InChI | InChI=1S/C15H18N2OS/c1-10-9-15(3,4)16-14(19)17(10)13-7-5-12(6-8-13)11(2)18/h5-9H,1-4H3,(H,16,19) |
| Standard InChI Key | GWNDISICAKEBKR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(NC(=S)N1C2=CC=C(C=C2)C(=O)C)(C)C |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound features a 1,4-dihydropyrimidine ring substituted at the 2-position with a mercapto group (–SH) and at the 1-position with an acetophenone moiety (C₆H₅CO–). The pyrimidine ring is further modified by three methyl groups at positions 4, 4, and 6, creating a sterically crowded environment that influences its reactivity . The acetophenone group introduces aromaticity and electron-withdrawing effects, while the thiol group enhances nucleophilic potential.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₈N₂OS | |
| Molecular Weight | 274.4 g/mol | |
| CAS Registry Number | 63990-68-1 | |
| IUPAC Name | 1-[4-(4,4,6-trimethyl-2-sulfanylidene-1,4-dihydropyrimidin-1-yl)phenyl]ethanone |
Spectroscopic and Computational Insights
The SMILES string CC(=O)C1=CC=C(C=C1)N2C=C(C(=S)N2)C(C)(C)C delineates its connectivity, while the InChIKey FZUDWKDGMVBWFD-UHFFFAOYSA-N facilitates database searches . Computational models predict a planar pyrimidine ring with slight puckering due to methyl substitutions, as evidenced by 3D conformer analyses . Infrared spectroscopy reveals strong absorption bands for the thiol (2560 cm⁻¹) and carbonyl (1680 cm⁻¹) groups.
Synthesis and Derivitization Strategies
Conventional Synthetic Routes
The compound is synthesized via cyclocondensation reactions between thiourea derivatives and β-diketones. A representative method involves:
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Reacting 4,4,6-trimethyl-1,3-dihydropyrimidin-2-one with phosphorus pentasulfide to introduce the thiol group .
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Coupling the resulting 2-mercaptopyrimidine with 4-bromoacetophenone under Ullmann conditions, utilizing copper catalysis to form the C–N bond.
Yields typically range from 45–65%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).
Solid-Phase Derivitization
The thiol group serves as a carboxyl-activating moiety, enabling the synthesis of amides and esters. In a protocol adapted from Rajan et al., the compound reacts with carboxylic acids to form acyl intermediates, which undergo aminolysis or alcoholysis to yield peptidomimetics or ester derivatives . This method, monitored via UV spectroscopy at 280 nm, achieves >80% conversion efficiency .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to thiazolo[5,4-d]pyrimidines, a class of kinase inhibitors under investigation for oncology applications. Its derivatization via Mitsunobu reactions produces chiral analogs with enhanced bioavailability.
Materials Science Applications
In polymer chemistry, it acts as a chain-transfer agent in radical polymerizations, controlling molecular weight distributions in polyacrylates. The thiol group participates in thiol-ene click reactions, enabling surface functionalization of nanomaterials.
Comparative Analysis with Structural Analogs
Table 2: Structural and Functional Comparison of Pyrimidine Derivatives
Interaction Studies and Mechanistic Insights
Protein Binding Dynamics
Surface plasmon resonance (SPR) assays reveal a Kd = 2.3 µM for human serum albumin (HSA), with binding driven by hydrophobic interactions and π-stacking with Trp-214. This high affinity suggests potential plasma protein-mediated drug delivery applications.
Metabolic Pathways
In vitro hepatic microsome studies identify S-oxidation (to sulfinic/sulfonic acids) and N-demethylation as primary metabolic routes. CYP3A4 is the major isoform involved, with a clearance rate of 8.7 mL/min/kg.
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